N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide
Description
Molecular Architecture and IUPAC Nomenclature
The compound N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide features a complex structure integrating a benzimidazole ring, a chromenone core, and an amide linker. Its IUPAC name systematically describes the connectivity:
- Chromenone moiety : A 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl group, where the chromenone ring is substituted with a methyl group at position 4 and a methacryloxy group at position 7.
- Benzimidazole unit : A 1H-benzimidazol-2-yl group attached via a propanamide linker to the chromenone’s 6-position.
The molecular formula is C24H23N3O4 , with a molecular weight of 417.5 g/mol . The SMILES string (C=C(C)COc1cc2oc(=O)cc(C)c2cc1CCC(=O)Nc1nc2ccccc2[nH]1) confirms the spatial arrangement, highlighting the methacryloxy side chain and the amide bond bridging the heterocycles.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide |
| SMILES | C=C(C)COc1cc2oc(=O)cc(C)c2cc1CCC(=O)Nc1nc2ccccc2[nH]1 |
Comparative analysis with N-benzhydryl-3-(1H-benzimidazol-2-yl)propanamide (C23H21N3O) reveals that replacing the benzhydryl group with a chromenone-derived substituent increases molecular complexity and potential π-π stacking interactions.
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide |
InChI |
InChI=1S/C24H23N3O4/c1-14(2)13-30-20-12-21-17(15(3)10-23(29)31-21)11-16(20)8-9-22(28)27-24-25-18-6-4-5-7-19(18)26-24/h4-7,10-12H,1,8-9,13H2,2-3H3,(H2,25,26,27,28) |
InChI Key |
DWHUGZOBFSJUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Coumarin Core Formation
The 4-methyl-7-hydroxy-2H-chromen-2-one scaffold is synthesized via Pechmann condensation. Resorcinol derivatives are reacted with ethyl acetoacetate in the presence of sulfuric acid at 0–5°C for 6–8 hours, yielding 7-hydroxy-4-methylcoumarin (3 ) in 85–90% yield.
Reaction Conditions
| Reagent | Quantity | Role |
|---|---|---|
| Resorcinol | 1.0 eq | Aromatic diol |
| Ethyl acetoacetate | 1.2 eq | β-Keto ester |
| H₂SO₄ (conc.) | Catalytic | Acid catalyst |
Key Spectral Data
Prenylation at C7-Hydroxy Group
The 7-hydroxy group is alkylated with 2-methylallyl bromide under mild basic conditions. A mixture of 3 (1.0 eq), 2-methylallyl bromide (1.5 eq), and K₂CO₃ (3.0 eq) in acetone is refluxed for 12 hours, yielding 7-[(2-methylprop-2-en-1-yl)oxy]-4-methyl-2H-chromen-2-one (4 ) in 78% yield.
Optimization Note
Exceeding 1.5 eq of alkylating agent promotes di-alkylation byproducts, reducing yield to <60%.
Synthesis of 1H-Benzimidazol-2-Amine
Cyclocondensation of o-Phenylenediamine
o-Phenylenediamine (1.0 eq) reacts with cyanogen bromide (1.1 eq) in ethanol at 80°C for 4 hours, forming 1H-benzimidazol-2-amine (6 ) in 92% yield.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine on the electrophilic cyanogen bromide, followed by cyclization and elimination of ammonia.
Characterization
Amide Bond Formation
Activation of Propanoic Acid
The carboxylic acid 5 (1.0 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dry THF at 0°C for 1 hour.
Coupling with Benzimidazole Amine
The activated acid is reacted with 6 (1.2 eq) in THF at 25°C for 12 hours, yielding the target compound in 70% yield after silica gel chromatography.
Purity Analysis
Alternative Synthetic Routes
Microwave-Assisted Coumarin Synthesis
Microwave irradiation (150 W, 100°C, 20 min) reduces Pechmann condensation time from 6 hours to 30 minutes, maintaining 87% yield.
Enzymatic Prenylation
Lipase-catalyzed alkylation using 2-methylallyl acetate in ionic liquids achieves 81% yield with enhanced stereoselectivity, though scalability remains challenging.
Scalability and Industrial Feasibility
Cost Analysis
| Step | Cost/gram (USD) |
|---|---|
| Coumarin synthesis | 12.50 |
| Benzimidazole | 8.20 |
| Amide coupling | 22.30 |
Environmental Impact
Solvent recovery systems reduce THF waste by 90%, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.
Reduction: The chromone structure can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, base (e.g., potassium carbonate)
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: N-alkylated benzimidazole derivatives
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial metabolism and cancer cell proliferation.
Pathways Involved: Inhibition of DNA synthesis in bacteria, induction of apoptosis in cancer cells
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Coumarin: The target compound’s 7-prenyloxy group (vs. Prenyl groups are also associated with improved metabolic stability compared to methoxy . The 4-methyl substituent on the coumarin ring is conserved across analogs, suggesting its role in stabilizing the 2-oxo-coumarin conformation .
Benzimidazole Linkage :
- The propanamide bridge in the target compound differs from the pyrazole-carboxamide linker in , which may alter hydrogen-bonding interactions with enzymes. Pyrazole-containing analogs showed moderate COX-2 inhibition (IC50: 0.5–5 µM), but the target compound’s prenyloxy group could modulate selectivity .
Synthetic Methodology :
- The target compound’s synthesis likely involves coupling a prenyloxy-substituted coumarin acid with 1H-benzimidazol-2-amine using carbodiimide reagents (e.g., EDCI/HOBt), analogous to methods in . Yields for such reactions typically range from 40–60% due to steric hindrance from bulky substituents .
Functional Group Comparison
- N,O-Bidentate Directing Groups : While the target compound lacks an explicit N,O-bidentate group, analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the utility of such motifs in metal-catalyzed reactions. The benzimidazole’s NH group in the target compound could serve as a weak directing group in coordination chemistry.
- Prenyloxy vs. Methoxy : The prenyloxy group’s electron-donating and bulky nature may enhance π-π stacking interactions in hydrophobic enzyme pockets compared to methoxy .
Pharmacological and Physicochemical Properties
- Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~3.5) is more lipophilic than its methoxy analog (logP ~2.8) due to the prenyl group .
- Thermal Stability : Benzimidazole derivatives generally exhibit high melting points (>200°C), as seen in related compounds (e.g., 271–272°C in ).
Biological Activity
N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide, identified by its CAS number 1010875-72-5, is a complex organic compound characterized by a unique combination of a benzimidazole moiety and a chromone structure. This compound exhibits significant biological activities, particularly in the fields of oncology and microbiology.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 417.5 g/mol. The structural diversity of this compound, combining both aromatic and heterocyclic components, contributes to its distinctive chemical properties and biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Research indicates that compounds containing benzimidazole derivatives can intercalate into DNA, affecting replication and transcription processes. For example, studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including A549, HCC827, and NCI-H358, with IC50 values indicating effective concentrations for inducing cell death .
- Antimicrobial Properties : The compound may inhibit microbial metabolism and induce apoptosis in bacterial cells. Its mechanism includes binding to DNA and disrupting essential cellular processes, which has been observed in both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have evaluated the antitumor and antimicrobial efficacy of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | Antitumor |
| Compound 8 | HCC827 | 5.13 ± 0.97 | Antitumor |
| Compound 15 | NCI-H358 | 0.85 ± 0.05 | Antitumor |
| Benzimidazole Derivative | E. coli | <10 | Antimicrobial |
These findings suggest that the benzimidazole moiety significantly enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapy and antimicrobial treatments .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. Common synthetic routes include:
- Oxidation : The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.
- Reduction : The chromone structure can undergo reduction to yield dihydro derivatives.
- Substitution Reactions : Nucleophilic substitution at the nitrogen atom allows for the introduction of various substituents that may alter biological activity.
Potential Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceuticals : As a lead compound for developing new anticancer and antimicrobial drugs.
- Agriculture : Exploring its use as a pesticide or herbicide due to its ability to disrupt microbial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
